molecular formula C26H39D4NO5 B591235 Glycoursodeoxycholic Acid-D4 CAS No. 2044276-17-5

Glycoursodeoxycholic Acid-D4

Cat. No. B591235
M. Wt: 453.65
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Glycoursodeoxycholic Acid-D4 is the labelled analogue of Glycoursodeoxycholic Acid . It is a bile acid-glycine conjugate produced in the metabolism of ursodeoxycholic acid . It can be used as an anticholelithogenic .


Synthesis Analysis

Glycoursodeoxycholic Acid-D4 is a metabolite of ursodeoxycholic acid . It is a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid . It has antioxidant effects in vitro in Barrett’s esophagus cells and primary cultured rat neurons .


Molecular Structure Analysis

The molecular formula of Glycoursodeoxycholic Acid-D4 is C26H39D4NO5 . Its average mass is 453.648 Da and its monoisotopic mass is 453.339233 Da .


Chemical Reactions Analysis

Glycoursodeoxycholic Acid-D4 is a metabolite of ursodeoxycholic acid . It is a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid .


Physical And Chemical Properties Analysis

The molecular formula of Glycoursodeoxycholic Acid-D4 is C26H39D4NO5 . Its average mass is 453.648 Da and its monoisotopic mass is 453.339233 Da .

Scientific Research Applications

Application in Cardiovascular Research

  • Scientific Field: Cardiovascular Research .
  • Summary of the Application: GUDCA has been found to ameliorate atherosclerosis and alter gut microbiota in Apolipoprotein E– Deficient Mice .
  • Methods of Application: In vitro, human THP-1 macrophages were used to investigate the effect of GUDCA on oxidized low-density lipoprotein–induced foam cell formation. In vivo, apolipoprotein E–deficient mice were fed a Western diet for 10 weeks to induce atherosclerosis, and then were gavaged once daily with or without GUDCA for 18 weeks .
  • Results or Outcomes: GUDCA improved cholesterol homeostasis and protected against atherosclerosis progression as evidenced by reduced plaque area along with lipid deposition, ameliorated local chronic inflammation, and elevated plaque stability .

Application in Diabetes Research

  • Scientific Field: Diabetes Research .
  • Summary of the Application: GUDCA regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes .
  • Methods of Application: The study found that GUDCA positively regulates gut microbiota by altering bile acid metabolism .
  • Results or Outcomes: The anti-Type 2 Diabetes Mellitus (T2DM) effects of GUDCA are linked with the regulation of the bile acid and gut microbiota composition .

Application in Lipidomics Research

  • Scientific Field: Lipidomics Research .
  • Summary of the Application: Glycoursodeoxycholic Acid-D4 is a high-purity, isotopically labeled bile acid that can be used for lipidomics research applications .
  • Methods of Application: It is used as an internal standard for the quantification of Glycoursodeoxycholic Acid .
  • Results or Outcomes: The use of this compound enhances the accuracy and reliability of lipidomic analyses .

Application in Neurological Research

  • Scientific Field: Neurological Research .
  • Summary of the Application: GUDCA has antioxidant effects in vitro in Barrett’s esophagus cells and primary cultured rat neurons .
  • Methods of Application: The study found that GUDCA reduces the levels of inflammatory cytokines and prevents cell death induced by unconjugated bilirubin in an astroglial cell model of neonatal hyperbilirubinemia .
  • Results or Outcomes: The antioxidant effects of GUDCA contribute to its neuroprotective properties .

Application in Lipidomics Research

  • Scientific Field: Lipidomics Research .
  • Summary of the Application: Glycoursodeoxycholic Acid-D4 is a high-purity, isotopically labeled bile acid that can be used for lipidomics research applications .
  • Methods of Application: It is used as an internal standard for the quantification of Glycoursodeoxycholic Acid .
  • Results or Outcomes: The use of this compound enhances the accuracy and reliability of lipidomic analyses .

Application in Neonatal Hyperbilirubinemia Research

  • Scientific Field: Neonatal Hyperbilirubinemia Research .
  • Summary of the Application: GUDCA reduces the levels of inflammatory cytokines and prevents cell death induced by unconjugated bilirubin in an astroglial cell model of neonatal hyperbilirubinemia .
  • Methods of Application: The study found that GUDCA has antioxidant effects in vitro in Barrett’s esophagus cells and primary cultured rat neurons .
  • Results or Outcomes: The antioxidant effects of GUDCA contribute to its neuroprotective properties .

Future Directions

Glycoursodeoxycholic Acid-D4 is intended for use as an internal standard for the quantification of GUDCA by GC- or LC-MS . It has antioxidant effects in vitro in Barrett’s esophagus cells and primary cultured rat neurons . It reduces the levels of inflammatory cytokines and prevents cell death induced by unconjugated bilirubin in an astroglial cell model of neonatal hyperbilirubinemia . Oral administration of GUDCA (500 mg/kg per day) decreases the severity of symptoms and increases the amount of A. muciniphila, a commensal bacterial species commonly decreased in patients with inflammatory bowel disease (IBD), in a mouse model of colitis .

Relevant papers on Glycoursodeoxycholic Acid-D4 include studies on its role in regulating bile acids level and altering gut microbiota , and its potential use in extracorporeal adsorption of protective and toxic bile acids .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19?,20?,21?,24?,25+,26-/m1/s1/i8D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCZAUBVMUEKKP-RFEKOOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@]2([C@H](CC(C3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 155908804

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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